molecular formula C14H20N2O5S2 B7174713 N-[2-(1,1-dioxo-1,4-thiazepane-4-carbonyl)-4-methylphenyl]methanesulfonamide

N-[2-(1,1-dioxo-1,4-thiazepane-4-carbonyl)-4-methylphenyl]methanesulfonamide

Cat. No.: B7174713
M. Wt: 360.5 g/mol
InChI Key: RQTFGDSYGKGICC-UHFFFAOYSA-N
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Description

N-[2-(1,1-dioxo-1,4-thiazepane-4-carbonyl)-4-methylphenyl]methanesulfonamide: is a complex organic compound that features a thiazepane ring, a sulfonamide group, and a methylphenyl moiety

Properties

IUPAC Name

N-[2-(1,1-dioxo-1,4-thiazepane-4-carbonyl)-4-methylphenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S2/c1-11-4-5-13(15-22(2,18)19)12(10-11)14(17)16-6-3-8-23(20,21)9-7-16/h4-5,10,15H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTFGDSYGKGICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C)C(=O)N2CCCS(=O)(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,1-dioxo-1,4-thiazepane-4-carbonyl)-4-methylphenyl]methanesulfonamide typically involves multiple steps:

    Formation of the Thiazepane Ring: This can be achieved through a condensation reaction involving a suitable amine and a carbonyl compound in the presence of sulfur.

    Introduction of the Sulfonamide Group: This step involves the reaction of the thiazepane derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methylphenyl Moiety: This can be done through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Drug Development: Investigated for its potential as a pharmaceutical agent due to its structural features that may interact with biological targets.

    Biological Probes: Used in research to study enzyme interactions and protein functions.

Industry

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Polymer Science: Potential use in the development of new polymers with specific characteristics.

Mechanism of Action

The mechanism by which N-[2-(1,1-dioxo-1,4-thiazepane-4-carbonyl)-4-methylphenyl]methanesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the thiazepane ring may provide steric hindrance or specific binding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1,1-dioxo-1,4-thiazepane-4-carbonyl)phenyl]methanesulfonamide
  • N-[2-(1,1-dioxo-1,4-thiazepane-4-carbonyl)-4-ethylphenyl]methanesulfonamide

Uniqueness

N-[2-(1,1-dioxo-1,4-thiazepane-4-carbonyl)-4-methylphenyl]methanesulfonamide is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the thiazepane ring also distinguishes it from many other sulfonamide compounds, potentially offering unique binding properties and stability.

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